molecular formula C17H16N2O7 B592663 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate CAS No. 1676-91-1

4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate

Cat. No.: B592663
CAS No.: 1676-91-1
M. Wt: 360.322
InChI Key: WSSWIPRIDMKWQY-HNNXBMFYSA-N
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Description

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-serine moiety

Scientific Research Applications

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is used in various scientific research applications, including:

    Chemistry: As a substrate in enzymatic assays to study esterases and proteases.

    Biology: In the investigation of enzyme kinetics and mechanisms.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of biochemical assays and diagnostic tools.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes like cruzipain

Mode of Action

The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Hydrogenation catalysts or strong acids.

Major Products

    Hydrolysis: 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.

    Reduction: 4-aminophenyl N-[(benzyloxy)carbonyl]-L-serinate.

    Substitution: L-serine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate
  • 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
  • 4-Nitrophenyl N-[(benzyloxy)carbonyl]-glycinate

Uniqueness

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is unique due to the presence of the L-serine moiety, which imparts specific biochemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in enzymatic studies and potential pharmaceutical applications.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWIPRIDMKWQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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